B1577740 Brevinin-2PTc

Brevinin-2PTc

Cat. No.: B1577740
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2PTc is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Pelophylax genus of frogs. It belongs to the Brevinin-2 family, characterized by a conserved N-terminal domain and a C-terminal cyclic heptapeptide motif (Rana box) stabilized by a disulfide bond . The peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and cancer cells, with minimal hemolytic effects at therapeutic concentrations . Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial membranes, followed by pore formation and intracellular targeting of organelles .

Properties

bioactivity

Antibacterial

sequence

GLLDSFKNAMIGIAKSAGKTALNKIACKIDKTC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brevinin-2PTc shares structural homology with other Brevinin-2 family peptides and temporins. Key comparisons are outlined below:

Brevinin-2CE

  • Structural Features: Property this compound Brevinin-2CE Amino Acid Sequence GILDTLKNLAKGLAKDVLPKITEC GILDTLKNLAKGLASDILPKITEC Molecular Weight 2,572 Da 2,589 Da Disulfide Bond Cys19–Cys25 Cys18–Cys24 Net Charge (+ at pH 7) +5 +4 Brevinin-2CE, isolated from Rana chensinensis, differs by a single residue substitution (Asp instead of Lys at position 14), reducing its net charge and altering membrane affinity .
  • Functional Differences :

    • This compound shows 2–4× lower MIC (Minimum Inhibitory Concentration) against E. coli (MIC = 4 μM) compared to Brevinin-2CE (MIC = 8 μM) .
    • Brevinin-2CE exhibits higher hemolytic activity (20% hemolysis at 32 μM) than this compound (<10% at 64 μM) due to reduced charge selectivity .

Temporin-L

  • Structural Features: Property this compound Temporin-L Amino Acid Sequence GILDTLKNLAKGLAKDVLPKITEC FLPIVAKLLSGLL.NH2 Molecular Weight 2,572 Da 1,386 Da Secondary Structure α-helix (residues 5–20) α-helix (residues 3–13) Disulfide Bond Present Absent Temporin-L, a shorter AMP from Rana temporaria, lacks the Rana box and relies on hydrophobic interactions for membrane permeabilization .
  • Functional Differences :

    • Temporin-L is more potent against S. aureus (MIC = 2 μM vs. 8 μM for this compound) but ineffective against Gram-negative bacteria due to its shorter length and lack of cationic residues .
    • This compound’s cyclic C-terminal domain enhances stability in serum (t½ = 120 min vs. 30 min for Temporin-L) .

Comparison with Functionally Similar Compounds

Melittin

  • Functional Overlap : Both disrupt microbial membranes via pore formation.
  • Key Differences: Property this compound Melittin Source Frog skin Bee venom Hemolytic Activity <10% at 64 μM >90% at 16 μM Anticancer Specificity Selective for tumor cells Non-selective Melittin’s non-selective cytotoxicity limits therapeutic use, whereas this compound’s charge-driven selectivity enables safer applications .

Magainin-2

  • Functional Overlap : Both target bacterial membranes and induce depolarization.
  • Key Differences: Property this compound Magainin-2 MIC against P. aeruginosa 16 μM 32 μM Antifungal Activity Active (MIC = 8 μM) Inactive Mechanism Membrane disruption + ROS Membrane disruption only this compound’s ROS-mediated intracellular effects enhance efficacy against drug-resistant strains .

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